2-[3-(Trifluoromethyl)phenyl]pyrrolidine
CAS No.: 109086-17-1
Cat. No.: VC20751545
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine - 109086-17-1](/images/no_structure.jpg)
Specification
CAS No. | 109086-17-1 |
---|---|
Molecular Formula | C11H12F3N |
Molecular Weight | 215.21 g/mol |
IUPAC Name | 2-[3-(trifluoromethyl)phenyl]pyrrolidine |
Standard InChI | InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |
Standard InChI Key | JLVNEMRUEAMGSZ-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
2-[3-(Trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol. It is classified as a heterocyclic compound with a nitrogen hetero-atom, specifically a pyrrolidine derivative. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Synthesis and Applications
The synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of a trifluoromethyl-substituted benzene derivative with a pyrrolidine precursor. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its trifluoromethyl group provides unique electronic and steric properties, which can be beneficial in designing pharmaceuticals with specific biological activities .
Research Findings
Research on 2-[3-(Trifluoromethyl)phenyl]pyrrolidine has been documented in various scientific publications, including the Journal of Medicinal Chemistry. These studies often focus on its potential as a building block for creating compounds with therapeutic properties. The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making derivatives of this compound interesting candidates for drug development .
Safety and Handling
While specific safety data sheets (SDS) for 2-[3-(Trifluoromethyl)phenyl]pyrrolidine may not be readily available, handling this compound requires standard precautions for organic chemicals. It should be stored in a well-ventilated area, away from heat sources and open flames due to its flash point of 95.7°C. Gloves, protective clothing, and safety glasses are recommended when handling this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume